4-Methyl-1,3-thiazole-2-carbonimidoylcyanide 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688695
InChI: InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3
SMILES:
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

CAS No.:

Cat. No.: VC16688695

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide -

Specification

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
IUPAC Name 4-methyl-1,3-thiazole-2-carboximidoyl cyanide
Standard InChI InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3
Standard InChI Key HFPPRLJBOPDOQJ-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C(=N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1,3-thiazole-2-carboximidoyl cyanide, reflects its substituent arrangement:

  • A thiazole ring (positions 1–3: sulfur at position 1, nitrogen at position 3).

  • A methyl group at position 4.

  • A carbonimidoylcyanide group (-N=C-C≡N) at position 2.

The presence of both electron-withdrawing (cyanide) and electron-donating (methyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H5N3S\text{C}_6\text{H}_5\text{N}_3\text{S}
Molecular Weight151.19 g/mol
IUPAC Name4-methyl-1,3-thiazole-2-carboximidoyl cyanide
SMILESCC1=C(SC=N1)C(=N)C#N
InChI KeyYQZCAQRGGXZPRQ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

Thiazoles are typically synthesized via Hantzsch thiazole synthesis, involving condensation of thioamides with α-halo carbonyl compounds . For 4-methyl-1,3-thiazole-2-carbonimidoylcyanide, a plausible route involves:

  • Formation of the thiazole core: Reaction of 4-methylthiazole-2-carboxylic acid with thionyl chloride to yield the acyl chloride intermediate.

  • Introduction of the carbonimidoylcyanide group: Treatment with cyanamide under basic conditions, followed by dehydration.

Alternative methods may employ multicomponent reactions (MCRs), which offer atom economy and efficiency. For example, a one-pot reaction of methyl isocyanide, carbon disulfide, and aminonitrile derivatives could yield the target compound .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazole ring formationEthanol, HCl, reflux (2–4 h)65–70%
Cyanide functionalizationCyanamide, KOH, 60°C50–55%

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Peaks at 2200–2250 cm1^{-1} (C≡N stretch) and 1650–1700 cm1^{-1} (C=N stretch) confirm the carbonimidoylcyanide group.

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Singlet at δ 2.35 ppm (3H, methyl group); aromatic protons at δ 7.2–8.0 ppm .

    • 13C^{13}\text{C}-NMR: Signal at δ 115–120 ppm (cyanide carbon).

Stability and Reactivity

The compound is sensitive to moisture and light, requiring storage under inert conditions. Its cyanide group participates in nucleophilic additions, while the thiazole ring undergoes electrophilic substitution at position 5.

Biological and Industrial Applications

Table 3: Comparative Bioactivity of Thiazole Derivatives

CompoundIC50_{50} (Cancer Cells)MIC (Bacteria)
4-Methyl-1,3-thiazole-2-carbonimidoylcyanidePendingPending
2-Amino-4-methylthiazole12.5 μM8 µg/mL

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

  • Computational Modeling: Predict binding affinities for kinase targets using molecular docking .

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